Dope-nhs

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C50H87N2O13P |

|---|---|

Peso molecular |

955.2 g/mol |

Nombre IUPAC |

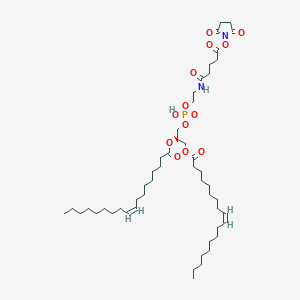

[(2R)-3-[2-[[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C50H87N2O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-48(56)61-42-44(64-49(57)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)43-63-66(59,60)62-41-40-51-45(53)34-33-37-50(58)65-52-46(54)38-39-47(52)55/h17-20,44H,3-16,21-43H2,1-2H3,(H,51,53)(H,59,60)/b19-17-,20-18-/t44-/m1/s1 |

Clave InChI |

KYRHEEQOOWZTRX-OHRCZFALSA-N |

SMILES isomérico |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O)OC(=O)CCCCCCC/C=C\CCCCCCCC |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O)OC(=O)CCCCCCCC=CCCCCCCCC |

Origen del producto |

United States |

Foundational & Exploratory

The Application of DOPE-NHS in Advanced Drug Delivery Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinimidyl ester), commonly known as DOPE-NHS, is a versatile phospholipid derivative that has garnered significant attention in the field of drug delivery. Its unique properties, combining the fusogenic nature of the DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) lipid with the reactive N-hydroxysuccinimide (NHS) ester, make it an invaluable tool for the development of sophisticated and targeted drug delivery systems. This technical guide provides an in-depth overview of the applications of this compound in drug delivery research, complete with quantitative data, detailed experimental protocols, and visualizations of key processes.

This compound serves as a critical linker molecule, enabling the covalent conjugation of various ligands—such as peptides, antibodies, and small molecules—to the surface of liposomes and other nanoparticles.[1][2] The NHS ester group readily reacts with primary amines on targeting moieties, forming stable amide bonds.[2] This surface functionalization is instrumental in creating actively targeted drug carriers that can selectively bind to and deliver their therapeutic payload to specific cells or tissues, thereby enhancing efficacy and reducing off-target side effects.

Core Concepts and Chemical Properties

This compound is a synthetic phospholipid analog featuring oleic acid chains (18:1), which impart a conical shape to the molecule. This geometry is crucial for the fusogenic properties of DOPE, facilitating the destabilization of endosomal membranes and promoting the release of encapsulated cargo into the cytoplasm of target cells. The NHS ester is attached to the ethanolamine headgroup, providing a reactive site for conjugation.

Chemical Structure:

The NHS ester reacts with primary amines in a pH-dependent manner, with optimal reactivity typically observed between pH 7.2 and 8.5. This reaction results in the formation of a stable amide bond and the release of NHS.

Quantitative Data on this compound Based Drug Delivery Systems

The physicochemical characteristics of drug delivery systems are critical determinants of their in vivo performance. The following tables summarize quantitative data from studies utilizing DOPE in liposomal formulations. While not all studies explicitly use the NHS-ester for conjugation, the data is representative of DOPE-containing formulations to which this compound could be incorporated for targeting.

Table 1: Physicochemical Characteristics of DOPE-Based Liposomal Formulations

| Formulation Type | Co-Lipids | Drug/Cargo | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| pH-Sensitive Liposomes | CHEMS | Docetaxel | 107.2 ± 2.9 | 0.213 ± 0.005 | -21.9 ± 1.8 | 88.65 ± 20.3 | |

| pH-Sensitive Liposomes | CHEMS | Doxorubicin | ~150 | < 0.2 | Negative | > 85 | |

| Cationic Liposomes | DOTAP | Plasmid DNA | 150 - 250 | ~0.3 | +35 to +50 | > 90 | |

| Cationic Liposomes | T14diLys | siRNA | ~100 | < 0.2 | +40 to +50 | > 95 |

Table 2: In Vitro and In Vivo Performance Metrics

| Formulation | Cell Line / Animal Model | Outcome Measure | Result | Reference |

| EGFR-Targeted Immunoliposomes (DOPE/CHEMS) with Docetaxel | DU145 (prostate cancer) | IC50 | 12.60 nM | |

| pH-Sensitive Liposomes (DOPE/CHEMS) with Doxorubicin | B16-BL6 (melanoma) | Drug Release at pH 5.5 | Enhanced compared to pH 7.4 | |

| Cationic Liposomes (DOPE/DOTAP) with Plasmid DNA | COS-7, SH-SY5Y | Transfection Efficiency | Higher in COS-7 cells | |

| Cationic Liposomes (T14diLys/DOPE) with siRNA | eGFP-DLD1 | Gene Knockdown | ~53% reduction in eGFP expression |

Experimental Protocols

Protocol 1: Preparation of pH-Sensitive Liposomes using Thin-Film Hydration

This protocol describes the preparation of pH-sensitive liposomes composed of DOPE and cholesteryl hemisuccinate (CHEMS), a common formulation for tumor-targeted drug delivery.

Materials:

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesteryl hemisuccinate (CHEMS)

-

DSPE-PEG(2000) (for steric stabilization)

-

Drug of interest (e.g., Docetaxel)

-

Chloroform

-

Phosphate-buffered saline (PBS), pH 7.4

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve DOPE, CHEMS, DSPE-PEG(2000), and the therapeutic drug in chloroform in a round-bottom flask. A typical molar ratio would be DOPE:CHEMS:DSPE-PEG(2000) of 5.5:4:0.5.

-

Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid transition temperature. This will form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated 10-20 times.

-

-

Purification:

-

Remove unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.

-

Protocol 2: Conjugation of a Targeting Peptide to this compound Containing Liposomes

This protocol outlines the steps for conjugating a peptide with a primary amine to pre-formed liposomes incorporating this compound.

Materials:

-

Pre-formed liposomes containing this compound (prepared as in Protocol 1, with a portion of the lipid being this compound)

-

Targeting peptide with an available primary amine

-

Reaction buffer (e.g., HEPES or PBS, pH 7.5-8.0)

-

Quenching reagent (e.g., Tris or glycine solution)

-

Purification system (e.g., size exclusion chromatography)

Procedure:

-

Reaction Setup:

-

Disperse the this compound containing liposomes in the reaction buffer.

-

Dissolve the targeting peptide in the same buffer.

-

Add the peptide solution to the liposome suspension at a desired molar ratio (e.g., 10:1 peptide to this compound).

-

-

Conjugation Reaction:

-

Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

-

-

Quenching:

-

Add a quenching reagent (e.g., 100 mM Tris) to the reaction mixture to react with any unreacted NHS esters. Incubate for 30 minutes.

-

-

Purification:

-

Separate the peptide-conjugated liposomes from unconjugated peptide and other reaction components using size exclusion chromatography.

-

Mandatory Visualizations

Experimental Workflow for Targeted Immunoliposome Formulation

Caption: Workflow for preparing EGFR-targeted immunoliposomes for docetaxel delivery.

Signaling Pathway Targeted by Docetaxel Delivered via DOPE-Based Liposomes

Caption: Docetaxel's mechanism of action following delivery by targeted liposomes.

Conclusion

This compound is a powerful and versatile tool in the design of advanced drug delivery systems. Its ability to facilitate both endosomal escape and surface functionalization allows for the creation of highly specific and effective nanomedicines. The quantitative data and protocols provided in this guide serve as a valuable resource for researchers aiming to develop novel drug carriers. The continued exploration of this compound and similar lipid-based technologies holds great promise for the future of targeted therapeutics and personalized medicine.

References

The Architect of Fusion: An In-depth Technical Guide to the Fusogenic Properties of DOPE Lipids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a cornerstone of advanced drug delivery systems, prized for its inherent ability to promote membrane fusion. This technical guide delves into the core principles of DOPE's fusogenic properties, offering a comprehensive resource for professionals in pharmaceutical research and development. We will explore the molecular underpinnings of its function, present quantitative data on its performance, and provide detailed experimental protocols for its characterization.

The Core Concept: Why is DOPE Fusogenic?

The fusogenic nature of DOPE is intrinsically linked to its unique molecular geometry. Unlike many phospholipids that form stable bilayers, DOPE possesses a small hydrophilic headgroup in relation to its two large, unsaturated oleoyl acyl chains. This disparity results in a conical or "inverted cone" molecular shape.[1][2]

This shape is energetically unfavorable for packing into a flat lamellar bilayer. Instead, it induces significant negative curvature strain within a lipid membrane.[1][2] This strain is the driving force behind DOPE's tendency to promote the formation of non-bilayer lipid structures, most notably the inverted hexagonal (HII) phase.[1] The transition from a lamellar to a hexagonal phase is a critical intermediate step in the process of membrane fusion, as it lowers the energy barrier required for two opposing membranes to merge.

This property is paramount in drug delivery. When incorporated into liposomes, DOPE can facilitate the fusion of the carrier vesicle with the endosomal membrane after cellular uptake. This "endosomal escape" is a crucial step for delivering therapeutic payloads, such as nucleic acids or small molecule drugs, into the cytoplasm where they can exert their biological effect.

Mechanism of DOPE-Mediated Membrane Fusion

The process of membrane fusion is a highly dynamic and complex event involving several intermediate steps. The presence of DOPE significantly influences the progression through these stages.

DOPE's conical shape promotes the formation of a "stalk," a critical intermediate where the outer leaflets of the two opposing membranes mix. This is followed by the formation of a hemifusion diaphragm. The inherent instability of this structure, further exacerbated by the presence of DOPE, leads to the opening and expansion of a fusion pore, allowing for the mixing of the internal contents of the liposome and the target cellular compartment.

Quantitative Analysis of DOPE's Fusogenic Activity

The efficiency of DOPE-mediated fusion is highly dependent on the overall lipid composition of the formulation and the surrounding environmental conditions, particularly pH.

Comparative Fusogenic Efficiency

A common method to quantify fusogenicity is to compare DOPE-containing formulations with those containing lipids that favor stable bilayers, such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC).

| Lipid Formulation | Fusion Efficiency (%) | Primary Uptake Mechanism | Reference |

| DOPE/DOTAP | 87 (± 8) | Membrane Fusion | |

| DOPC/DOTAP | 7 (± 3) | Endocytosis |

As the data illustrates, the substitution of the conical-shaped DOPE with the cylindrically-shaped DOPC dramatically reduces the fusion efficiency, highlighting the critical role of molecular geometry.

pH-Dependent Activity

In many formulations, DOPE's fusogenic potential is intentionally masked at physiological pH and triggered by the acidic environment of the endosome. This is often achieved by co-formulating DOPE with a pH-sensitive lipid, such as cholesteryl hemisuccinate (CHEMS).

| Liposome Composition | pH | Calcein Release (%) | Reference |

| DOPE/CHEMS | 7.4 | < 10 | |

| DOPE/CHEMS | 5.5 | > 90 |

At neutral pH, CHEMS is negatively charged and stabilizes the liposomal bilayer. Upon acidification within the endosome, CHEMS becomes protonated and loses its charge, which in turn destabilizes the membrane and unleashes the fusogenic potential of DOPE, leading to cargo release.

Experimental Protocols for Characterizing Fusogenicity

Accurate and reproducible characterization of the fusogenic properties of DOPE-containing liposomes is essential for formulation development. Below are detailed methodologies for key assays.

FRET-Based Lipid Mixing Assay

This assay quantifies the fusion between two populations of liposomes by measuring the change in Förster Resonance Energy Transfer (FRET) between two fluorescently labeled lipids.

Materials:

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Other lipids for formulation (e.g., cationic lipid, PEGylated lipid)

-

N-(7-nitro-2-1,3-benzoxadiazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE) (FRET donor)

-

Lissamine rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Rhodamine-PE) (FRET acceptor)

-

Chloroform

-

Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Triton X-100 (2% v/v)

Protocol:

-

Preparation of Labeled and Unlabeled Liposomes:

-

For labeled liposomes, co-dissolve the lipid mixture (e.g., DOPE and a cationic lipid) with NBD-PE and Rhodamine-PE (typically 1 mol% each) in chloroform.

-

For unlabeled liposomes, dissolve the same lipid mixture without the fluorescent probes.

-

Prepare a thin lipid film by evaporating the chloroform under a stream of nitrogen, followed by drying under vacuum for at least 2 hours.

-

Hydrate the lipid films with the appropriate buffer to form multilamellar vesicles (MLVs).

-

Create small unilamellar vesicles (SUVs) by sonicating the MLV suspension or extruding it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

-

-

Fusion Assay:

-

In a fluorometer cuvette, mix the labeled and unlabeled liposome populations (e.g., at a 1:9 ratio).

-

Record the baseline fluorescence of the FRET donor (Excitation: ~465 nm, Emission: ~530 nm).

-

Induce fusion by adding the fusogenic trigger (e.g., an acidic buffer to lower the pH).

-

Continuously monitor the increase in donor fluorescence over time.

-

-

Data Analysis:

-

The percentage of fusion is calculated using the following formula: % Fusion = [(Ft - F0) / (Fmax - F0)] * 100 Where:

-

Ft is the fluorescence intensity at time t.

-

F0 is the initial fluorescence intensity.

-

Fmax is the maximum fluorescence intensity achieved after the addition of a detergent (e.g., Triton X-100) to completely disrupt the liposomes and eliminate FRET.

-

-

Cryo-Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of liposomes and their fusion intermediates at high resolution.

Protocol:

-

Sample Preparation:

-

Initiate the fusion reaction by mixing the desired liposome populations under fusogenic conditions.

-

At specific time points, apply a small volume (3-4 µL) of the suspension to a glow-discharged TEM grid.

-

Use a vitrification robot (e.g., Vitrobot) to blot away excess liquid, leaving a thin aqueous film across the grid holes.

-

Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen. This vitrifies the sample, preserving the liposome structures in a near-native state.

-

-

Imaging and Analysis:

-

Transfer the frozen grid to a cryo-transmission electron microscope.

-

Acquire images under low-dose conditions to minimize radiation damage.

-

Examine the images for evidence of membrane fusion, such as the appearance of larger, fused vesicles, and the presence of intermediate structures like hemifusion diaphragms.

-

Conclusion

DOPE is a powerful tool in the arsenal of the drug development professional, offering a robust mechanism for overcoming the endosomal barrier. A thorough understanding of its molecular properties, coupled with rigorous quantitative characterization, is essential for the rational design of effective and safe lipid-based delivery systems. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for harnessing the full potential of DOPE's fusogenic capabilities in the development of next-generation therapeutics.

References

An In-Depth Technical Guide to DOPE-NHS Linker for Peptide Conjugation to Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutic peptides to specific cells or tissues is a paramount goal in modern drug development. Nanoparticles, such as liposomes and exosomes, serve as versatile carriers for these peptides, protecting them from degradation and facilitating their transport to the site of action. The efficacy of such systems hinges on the stable and efficient conjugation of peptides to the nanoparticle surface. The 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinimidyl succinate) (DOPE-NHS) linker is a key enabling tool in this field. This technical guide provides a comprehensive overview of the this compound linker, its mechanism of action, detailed experimental protocols for its use, and methods for the characterization of the resulting peptide-nanoparticle conjugates.

The this compound Linker: Structure and Properties

This compound is a lipid-based linker designed for the covalent attachment of amine-containing molecules, such as peptides, to the surface of lipid-based nanoparticles.[][2] It consists of three key components:

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): A phospholipid that readily incorporates into the lipid bilayer of nanoparticles like liposomes. Its two oleoyl chains provide a strong hydrophobic anchor within the membrane.

-

Succinimidyl Succinate Linker: A spacer that connects the DOPE anchor to the reactive group.

-

N-Hydroxysuccinimide (NHS) Ester: A highly reactive group that specifically couples with primary amines (-NH2) on peptides to form a stable amide bond.[][3]

Table 1: Physicochemical Properties of this compound Linker

| Property | Value | Reference(s) |

| Molecular Formula | C50H87N2O13P | [] |

| Molecular Weight | 955.2 g/mol | |

| Appearance | Colorless to off-white oil or solid | |

| Solubility | Soluble in organic solvents like chloroform and DMSO | |

| Storage Conditions | -20°C for long-term storage | |

| Reactive Group | N-Hydroxysuccinimide (NHS) ester | |

| Target Functional Group | Primary amine (-NH2) |

Mechanism of Peptide Conjugation

The conjugation of peptides to this compound functionalized nanoparticles is a straightforward and efficient process based on the reaction between the NHS ester and a primary amine.

References

The Role of DOPE-NHS in Targeted Cancer Therapy: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a significant shift towards targeted drug delivery systems that can enhance therapeutic efficacy while minimizing off-target toxicity. Among the innovative tools in this domain, the lipid derivative 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (DOPE-NHS) has emerged as a critical component in the design and fabrication of advanced nanocarriers for targeted cancer therapy. This technical guide provides a comprehensive overview of this compound, its core functionalities, and its application in the development of sophisticated drug delivery vehicles such as liposomes and nanoparticles.

The Core Principles of this compound in Drug Delivery

This compound is a bifunctional lipid linker that combines the unique properties of the fusogenic lipid DOPE with the reactive N-Hydroxysuccinimide (NHS) ester. This dual functionality makes it an invaluable tool for conjugating targeting moieties to lipid-based nanocarriers and facilitating the intracellular delivery of therapeutic payloads.

1.1. The Fusogenic Power of DOPE

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a phospholipid characterized by its conical shape, which favors the formation of non-bilayer hexagonal (HII) phases rather than stable lamellar structures. This inherent instability is harnessed in drug delivery to promote endosomal escape. When incorporated into liposomes, particularly those designed to be pH-sensitive, DOPE facilitates the destabilization of the endosomal membrane upon acidification. This process allows the encapsulated therapeutic agent to be released into the cytoplasm, where it can reach its intracellular target, thereby avoiding degradation in the lysosomal pathway.

1.2. The Conjugation Chemistry of NHS Esters

The N-Hydroxysuccinimide (NHS) ester is a highly reactive group that readily forms stable amide bonds with primary amines (-NH2) found in proteins, peptides, antibodies, and other targeting ligands. This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5). The NHS ester functionality of this compound allows for the covalent attachment of these targeting molecules to the surface of liposomes or nanoparticles. This surface modification enables the nanocarrier to specifically recognize and bind to receptors that are overexpressed on the surface of cancer cells, leading to enhanced cellular uptake and targeted drug delivery.

Quantitative Data on this compound Formulations

The physicochemical properties of this compound-containing nanocarriers are critical determinants of their in vivo behavior and therapeutic efficacy. The following tables summarize key quantitative data from various studies on such formulations.

Table 1: Physicochemical Characterization of this compound Modified Liposomes

| Formulation ID | Additional Lipids | Targeting Ligand | Drug | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |

| HA-DOPE@Lips/HNK | HSPC, Cholesterol | Hyaluronic Acid | Honokiol | 146.20 ± 0.26 | 0.20 ± 0.01 | -38.45 ± 0.98 | 80.14 ± 0.32 | 3.78 ± 0.09 | [1] |

| EGFR-ILs-DTX | CHEMS, DSPE-PEG | Cetuximab (anti-EGFR) | Docetaxel | 107.2 ± 2.9 | 0.213 ± 0.005 | -21.9 ± 1.8 | 88.65 ± 20.3 | Not Reported | [2][3] |

| Ab-PSLs-Gem | CHEMS, DSPE-PEG | anti-EGFR Antibody | Gemcitabine | ~88 | Not Reported | Not Reported | ~67 | Not Reported | [4] |

| ES-SSL-PTX | Soy Phosphatidylcholine, Cholesterol, DSPE-PEG | Estradiol | Paclitaxel | 137.93 ± 1.22 | Not Reported | Not Reported | 88.07 ± 1.25 | Not Reported | [5] |

HSPC: Hydrogenated Soy Phosphatidylcholine; CHEMS: Cholesteryl hemisuccinate; DSPE-PEG: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]; PDI: Polydispersity Index.

Table 2: In Vitro Cytotoxicity of this compound Modified Formulations

| Formulation | Cell Line | IC50 (nM) | Reference |

| EGFR-ILs-DTX | DU145 (prostate cancer, high EGFR) | 12.60 | |

| L-DTX (non-targeted) | DU145 (prostate cancer, high EGFR) | 28.28 | |

| EGFR-ILs-DTX | PC3 (prostate cancer, low EGFR) | 152.1 | |

| L-DTX (non-targeted) | PC3 (prostate cancer, low EGFR) | 65.74 | |

| SpHL-DOX-Fol | MDA-MB-231 (breast cancer, FR+) | 387 ± 157 | |

| SpHL-DOX | MDA-MB-231 (breast cancer, FR+) | 450 ± 115 | |

| Free DOX | MDA-MB-231 (breast cancer, FR+) | 518 ± 105 |

IC50: Half-maximal inhibitory concentration; ILs: Immunoliposomes; L-DTX: Liposomal Docetaxel; SpHL: pH-sensitive liposome; Fol: Folate.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in the formulation and evaluation of targeted nanocarriers.

3.1. Preparation of this compound Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of liposomes incorporating this compound for subsequent conjugation of targeting ligands.

Materials:

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (this compound)

-

Primary structural lipids (e.g., HSPC, DSPC, DOPC)

-

Cholesterol (for membrane stabilization)

-

Organic solvent (e.g., chloroform/methanol mixture, 2:1 v/v)

-

Hydration buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)

-

Drug to be encapsulated (if applicable)

Procedure:

-

Lipid Dissolution: Dissolve this compound, structural lipids, and cholesterol in the organic solvent in a round-bottom flask. The molar ratio of the lipids should be optimized based on the desired formulation characteristics.

-

Thin-Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask. Ensure the temperature is maintained above the phase transition temperature (Tc) of the lipids.

-

Vacuum Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Add the hydration buffer (containing the hydrophilic drug, if applicable) to the flask. The buffer should be pre-warmed to a temperature above the Tc of the lipids.

-

Vesicle Formation: Agitate the flask by vortexing or gentle shaking to hydrate the lipid film, leading to the formation of multilamellar vesicles (MLVs).

-

Size Reduction (Optional but Recommended): To obtain unilamellar vesicles of a specific size, the MLV suspension can be subjected to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

3.2. Conjugation of a Targeting Peptide to this compound Liposomes

This protocol outlines the steps for covalently attaching a peptide with a primary amine to the surface of pre-formed this compound liposomes.

Materials:

-

This compound containing liposomes (prepared as in 3.1)

-

Targeting peptide with an available primary amine group

-

Reaction buffer (e.g., PBS or HEPES buffer, pH 7.5-8.5)

-

Quenching solution (e.g., Tris buffer or glycine solution)

-

Purification system (e.g., size exclusion chromatography or dialysis)

Procedure:

-

Peptide Solution Preparation: Dissolve the targeting peptide in the reaction buffer to a desired concentration.

-

Conjugation Reaction: Add the peptide solution to the this compound liposome suspension. The molar ratio of peptide to this compound should be optimized to achieve the desired ligand density on the liposome surface.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Add the quenching solution to the reaction mixture to react with any unreacted NHS esters and stop the conjugation reaction.

-

Purification: Remove the unconjugated peptide and other reactants by size exclusion chromatography or dialysis.

-

Characterization: Characterize the peptide-conjugated liposomes for size, zeta potential, and conjugation efficiency (e.g., using a BCA protein assay or HPLC).

3.3. In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes how to evaluate the cytotoxic effects of drug-loaded this compound nanocarriers on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Drug-loaded this compound nanocarriers

-

Free drug (as a control)

-

Empty nanocarriers (as a control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the drug-loaded nanocarriers, free drug, and empty nanocarriers. Include untreated cells as a control.

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Signaling Pathways and Experimental Workflows

This compound-based nanocarriers are often designed to deliver drugs that target specific signaling pathways dysregulated in cancer. The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

4.1. EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is frequently overactive in many cancers, promoting cell proliferation, survival, and metastasis. This compound liposomes can be functionalized with anti-EGFR antibodies (like Cetuximab) to specifically target cancer cells overexpressing this receptor.

4.2. PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling cascade that is often hyperactivated in cancer, leading to uncontrolled cell growth and resistance to apoptosis. Nanoparticles can be used to deliver inhibitors that target key components of this pathway, such as PI3K or Akt.

4.3. Experimental Workflow for this compound Based Targeted Therapy

The following diagram illustrates a typical workflow for the development and evaluation of a targeted drug delivery system using this compound.

Conclusion

This compound stands as a cornerstone in the rational design of targeted nanomedicines for cancer therapy. Its unique ability to facilitate endosomal escape and provide a versatile platform for the conjugation of targeting ligands has significantly advanced the field of drug delivery. By enabling the precise delivery of potent anticancer agents to tumor cells while sparing healthy tissues, this compound-based formulations hold immense promise for improving treatment outcomes and reducing the debilitating side effects of conventional chemotherapy. The continued exploration of novel targeting ligands and drug combinations within these sophisticated delivery systems will undoubtedly pave the way for the next generation of personalized cancer therapeutics.

References

- 1. Remote loading of doxorubicin into liposomes by transmembrane pH gradient to reduce toxicity toward H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nanoparticle-mediated targeting of phosphatidylinositol-3-kinase signaling inhibits angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tumor-Targeted Synergistic Blockade of MAPK and PI3K from a Layer-by-Layer Nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DOPE/CHEMS-Based EGFR-Targeted Immunoliposomes for Docetaxel Delivery: Formulation Development, Physicochemical Characterization and Biological Evaluation on Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation, Characterization, and Pharmacokinetic Study of a Novel Long-Acting Targeted Paclitaxel Liposome with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DOPE-NHS Conjugation to Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidation, the process of covalently attaching lipid moieties to peptides and proteins, is a powerful strategy to enhance the therapeutic properties of peptide-based drugs. This modification can improve plasma half-life, enhance cell membrane permeability, and facilitate targeted delivery. 1-distearoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide (DOPE-NHS) is a commonly utilized reagent for the lipidation of peptides. The NHS ester functionality of DOPE reacts efficiently and specifically with primary amines, such as the N-terminal amine or the ε-amino group of lysine residues, to form a stable amide bond.

These application notes provide a comprehensive overview and detailed protocols for the successful conjugation of this compound to peptides, including reaction setup, purification of the resulting lipopeptide, and methods for characterization.

Data Presentation

The efficiency of this compound conjugation to a peptide is influenced by several factors, including the molar ratio of reactants, reaction time, pH, and the nature of the peptide itself. While optimal conditions should be determined empirically for each specific peptide, the following table summarizes typical starting parameters and expected outcomes based on established NHS ester chemistry.

| Molar Ratio (this compound:Peptide) | Reaction Time (hours) | Typical Conjugation Efficiency (%) | Notes |

| 5:1 | 4 - 6 | 60 - 80 | A good starting point for most peptides to achieve mono-lipidation with minimal excess reagent. |

| 10:1 | 4 - 12 | 70 - 90 | Recommended for less reactive peptides or when higher conjugation efficiency is desired. |

| 20:1 | 2 - 8 | > 90 | May be necessary for particularly challenging conjugations or when aiming for exhaustive labeling of multiple amine sites. Increased risk of side reactions and requires more rigorous purification. |

| 1:1 | 12 - 24 | 30 - 50 | Can be used to favor mono-lipidation and minimize the formation of di- or multi-lipidated species, especially with peptides containing multiple lysine residues. |

Note: The conjugation efficiency is highly dependent on the specific peptide sequence, its solubility, and the number of available primary amines. The values presented are illustrative and may require optimization.

Experimental Protocols

Protocol 1: this compound Conjugation to a Peptide

This protocol describes a general procedure for the covalent attachment of DOPE to a peptide containing a primary amine.

Materials:

-

Peptide with at least one primary amine (N-terminus or lysine side chain)

-

This compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.3-8.5. Crucially, avoid buffers containing primary amines, such as Tris. [1]

-

Reaction tubes

-

Orbital shaker or magnetic stirrer

Procedure:

-

Peptide Preparation: Dissolve the peptide in the conjugation buffer to a final concentration of 1-10 mg/mL.[2] If the peptide has poor aqueous solubility, a minimal amount of a water-miscible organic solvent like DMF or DMSO can be added.

-

This compound Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL. It is crucial to minimize exposure of the NHS ester to moisture to prevent hydrolysis.[3][4]

-

Conjugation Reaction:

-

Add the desired molar excess of the dissolved this compound to the peptide solution. For example, for a 10:1 molar ratio, add 10 molar equivalents of this compound.

-

Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or overnight at 4°C with gentle agitation. The optimal reaction time should be determined empirically.[1]

-

-

Quenching the Reaction (Optional): To stop the reaction, a small molecule with a primary amine, such as hydroxylamine or ethanolamine, can be added to a final concentration of 10-50 mM to react with any excess this compound.

-

Purification: Proceed immediately to the purification of the DOPE-peptide conjugate as described in Protocol 2.

Protocol 2: Purification of the DOPE-Peptide Conjugate by HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying lipopeptides.

Materials:

-

Crude DOPE-peptide conjugation mixture

-

HPLC system with a UV detector

-

C18 reversed-phase HPLC column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Acidify the crude reaction mixture with a small amount of TFA (to a final concentration of ~0.1%) to ensure the peptide is protonated. Centrifuge the sample to remove any precipitated material.

-

HPLC Method:

-

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the crude sample onto the column.

-

Elute the conjugate using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% Mobile Phase B over 30-60 minutes. The exact gradient will need to be optimized based on the hydrophobicity of the peptide and the DOPE-peptide conjugate.

-

Monitor the elution profile at 214 nm or 280 nm (if the peptide contains tryptophan or tyrosine residues). The DOPE-peptide conjugate will have a significantly longer retention time than the unconjugated peptide due to the hydrophobicity of the DOPE lipid.

-

-

Fraction Collection: Collect the fractions corresponding to the DOPE-peptide conjugate peak.

-

Solvent Removal: Lyophilize the collected fractions to remove the solvents and obtain the purified DOPE-peptide conjugate as a powder.

Protocol 3: Characterization of the DOPE-Peptide Conjugate

A. Mass Spectrometry

Mass spectrometry is essential for confirming the successful conjugation and determining the molecular weight of the DOPE-peptide conjugate.

Procedure:

-

Dissolve a small amount of the purified DOPE-peptide conjugate in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

-

The expected mass of the conjugate will be the mass of the peptide plus the mass of the DOPE moiety minus the mass of the NHS leaving group. Both "top-down" (analyzing the intact conjugate) and "bottom-up" (analyzing proteolytic digests of the conjugate) approaches can be employed for detailed characterization.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information about the DOPE-peptide conjugate.

Procedure:

-

Dissolve the purified conjugate in a suitable deuterated solvent (e.g., DMSO-d6 or a mixture of D2O and deuterated acetonitrile).

-

Acquire 1D ¹H and 2D correlation spectra (e.g., COSY, TOCSY, NOESY) to confirm the presence of both the peptide and lipid signals and to assess any conformational changes in the peptide upon lipidation. The appearance of characteristic signals for the fatty acid chains of DOPE will confirm the conjugation.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for this compound peptide conjugation.

Cellular Uptake Pathways of DOPE-Peptide Conjugates

Caption: Cellular uptake of DOPE-peptide conjugates.

Signaling Pathways Activated by Lipopeptides

References

Step-by-Step Guide to Antibody Conjugation with DOPE-NHS for Targeted Drug Delivery

Application Note and Protocol

For researchers, scientists, and drug development professionals, the targeted delivery of therapeutics is a paramount goal. Antibody-conjugated liposomes, also known as immunoliposomes, represent a powerful strategy to achieve this by combining the drug-carrying capacity of liposomes with the target specificity of monoclonal antibodies. This document provides a detailed, step-by-step guide for the conjugation of antibodies to liposomes utilizing the N-Hydroxysuccinimide (NHS) ester of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE-NHS).

DOPE is a fusogenic lipid that can facilitate the release of encapsulated contents into the cytoplasm, making it a valuable component in drug delivery systems. By incorporating this compound into the liposome formulation, a reactive handle is presented on the liposome surface, enabling the covalent attachment of antibodies via their primary amine groups.

Principle of this compound Antibody Conjugation

The conjugation chemistry is based on the reaction between the NHS ester on the DOPE lipid and primary amine groups (-NH₂) present on the antibody, primarily on the side chains of lysine residues and the N-terminus. This reaction forms a stable amide bond, covalently linking the antibody to the liposome surface. The reaction is most efficient at a slightly alkaline pH (7.5-8.5), where the primary amines are deprotonated and thus more nucleophilic.[][2][3]

Experimental Workflow

The overall process involves the preparation of liposomes containing this compound, followed by the conjugation reaction with the antibody, and subsequent purification and characterization of the resulting immunoliposomes.

Caption: Experimental workflow for the preparation of antibody-conjugated liposomes using this compound.

Detailed Protocols

Protocol 1: Preparation of this compound Containing Liposomes

This protocol describes the preparation of unilamellar liposomes incorporating this compound using the thin-film hydration and extrusion method.

Materials:

-

Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

-

Cholesterol

-

This compound

-

Chloroform

-

Hydration buffer (e.g., HEPES-buffered saline (HBS), pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

In a round-bottom flask, dissolve the lipids (e.g., DPPC, Cholesterol, and this compound) in chloroform. A typical molar ratio could be 55:40:5 (DPPC:Cholesterol:this compound).

-

Attach the flask to a rotary evaporator and remove the chloroform under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the hydration buffer (HBS, pH 7.4) pre-warmed to a temperature above the phase transition temperature (Tc) of the primary lipid (e.g., ~50°C for DPPC).

-

Agitate the flask by vortexing until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs).

-

-

Sizing by Extrusion:

-

To obtain unilamellar vesicles of a defined size, pass the MLV suspension through a polycarbonate membrane (e.g., 100 nm) using a liposome extruder. This should also be performed at a temperature above the Tc.

-

Repeat the extrusion process 10-20 times to ensure a narrow size distribution.

-

The resulting liposome suspension should appear more translucent. Store the prepared liposomes at 4°C and use for conjugation within 24 hours.

-

Protocol 2: Antibody Conjugation to this compound Liposomes

Materials:

-

This compound containing liposomes (from Protocol 1)

-

Antibody of interest in a suitable buffer (e.g., PBS)

-

Conjugation buffer (e.g., HBS or PBS, pH 7.5-8.5)

-

Quenching buffer (e.g., 1 M Tris-HCl or 1 M Glycine, pH 8.0)

-

Reaction tubes

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains primary amines (e.g., Tris buffer or sodium azide), perform a buffer exchange into the conjugation buffer (pH 7.5-8.5) using a desalting column or dialysis.

-

Determine the antibody concentration using a protein assay (e.g., BCA assay or measuring absorbance at 280 nm).

-

-

Conjugation Reaction:

-

Add the prepared antibody to the this compound liposome suspension. The molar ratio of antibody to this compound can be optimized, but a starting point is a 1:10 to 1:50 molar ratio.

-

Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

-

-

Quenching:

-

To stop the reaction and quench any unreacted NHS groups, add the quenching buffer to a final concentration of 50-100 mM.

-

Incubate for an additional 30 minutes at room temperature.

-

Protocol 3: Purification of Immunoliposomes

Materials:

-

Crude immunoliposome solution (from Protocol 2)

-

Size exclusion chromatography (SEC) column (e.g., Sepharose CL-4B)

-

Elution buffer (e.g., HBS or PBS, pH 7.4)

Procedure:

-

Equilibrate the SEC column with the elution buffer.

-

Apply the crude immunoliposome solution to the top of the column.

-

Elute the sample with the elution buffer. The larger immunoliposomes will elute first in the void volume, while the smaller, unconjugated antibodies and quenching reagents will be retained and elute later.

-

Collect fractions and identify the liposome-containing fractions, which are typically turbid.

-

Pool the fractions containing the purified immunoliposomes.

Characterization of Immunoliposomes

After purification, it is crucial to characterize the immunoliposomes to ensure successful conjugation and desired physicochemical properties.

| Parameter | Method | Typical Expected Outcome |

| Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Increase in hydrodynamic diameter by 10-25 nm compared to unconjugated liposomes. PDI should remain low (<0.2) indicating a homogenous population.[4] |

| Zeta Potential | Electrophoretic Light Scattering | A change in surface charge upon antibody conjugation, often becoming less negative or slightly positive depending on the antibody's isoelectric point. |

| Antibody Conjugation Efficiency | Protein Quantification Assay (e.g., BCA, microBCA) | Quantification of the amount of antibody associated with the liposomes after purification. Can be expressed as µg of antibody per µmol of lipid. |

| Confirmation of Conjugation | SDS-PAGE | A band corresponding to the antibody should be present in the lane with lysed immunoliposomes, but not in the supernatant after ultracentrifugation of the immunoliposome suspension. |

| Binding Activity of Conjugated Antibody | ELISA or Flow Cytometry | The conjugated antibody should retain its ability to bind to its target antigen. |

Signaling Pathway and Mechanism of Action

The primary application of this compound conjugated immunoliposomes is for targeted drug delivery, often leading to enhanced therapeutic efficacy and reduced off-target toxicity.

Caption: Mechanism of action for targeted drug delivery using immunoliposomes.

The antibody on the liposome surface specifically binds to antigens overexpressed on target cells (e.g., cancer cells). This binding triggers receptor-mediated endocytosis, internalizing the immunoliposome into an endosome. The acidic environment of the endosome can promote the fusogenic properties of DOPE, leading to destabilization of the endosomal membrane and release of the encapsulated drug into the cytoplasm, where it can exert its therapeutic effect.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Conjugation Efficiency | - Inactive NHS esters due to hydrolysis.- Suboptimal reaction pH.- Presence of primary amines in antibody buffer. | - Use fresh or properly stored this compound.- Ensure conjugation buffer pH is between 7.5-8.5.- Perform buffer exchange of the antibody solution. |

| Liposome Aggregation | - High antibody concentration.- Inappropriate buffer conditions. | - Optimize the antibody-to-liposome ratio.- Ensure adequate ionic strength of the buffer. |

| Loss of Antibody Activity | - Steric hindrance due to random conjugation.- Denaturation during conjugation. | - Consider using site-specific conjugation methods if activity is significantly compromised.- Perform conjugation at room temperature or 4°C to minimize denaturation. |

By following these detailed protocols and considering the key parameters, researchers can successfully conjugate antibodies to this compound containing liposomes, creating a potent tool for targeted therapeutic delivery.

References

Application Notes and Protocols for Optimal pH and Buffer Conditions in DOPE-NHS Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (DOPE-NHS) is a phospholipid derivative that contains a reactive N-hydroxysuccinimide (NHS) ester. This functional group allows for the covalent conjugation of amine-containing molecules, such as peptides, proteins, and small molecule drugs, to lipid bilayers, liposomes, or other lipid-based nanoparticles. The efficiency of this conjugation is critically dependent on the reaction conditions, primarily the pH and the composition of the buffer. These application notes provide a comprehensive guide to optimizing these parameters for successful this compound reactions.

The core of the this compound reaction is the aminolysis of the NHS ester by a primary amine, leading to the formation of a stable amide bond. However, a competing reaction, the hydrolysis of the NHS ester, can significantly reduce the conjugation yield. The rates of both aminolysis and hydrolysis are highly pH-dependent. Therefore, selecting the optimal pH is a crucial step in maximizing the efficiency of the conjugation reaction.

The Critical Role of pH

The pH of the reaction medium governs the two competing reactions in a this compound conjugation:

-

Aminolysis (Desired Reaction): The reactive species is the unprotonated primary amine (-NH2), which acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. The concentration of the unprotonated amine increases with pH.

-

Hydrolysis (Undesired Reaction): The NHS ester can also be hydrolyzed by water, rendering it inactive. The rate of hydrolysis increases significantly with increasing pH.[1][2]

The optimal pH for a this compound reaction is a compromise that maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis. For most NHS ester reactions, a pH range of 7.2 to 8.5 is generally recommended, with a pH of 8.3-8.5 often cited as optimal for reactions in aqueous buffers.[3][4][5] However, when working with lipid-based reagents like this compound, especially in the context of pre-formed liposomes, a slightly lower pH of around 7.4 is sometimes used to maintain the integrity of the lipid assembly while still allowing for an efficient conjugation reaction.

Data Presentation

The following tables summarize key quantitative data for NHS ester reactions.

Table 1: pH-Dependent Half-life of NHS Esters in Aqueous Solution

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 4 | 4-5 hours |

| 8.0 | 4 | 1 hour |

| 8.6 | 4 | 10 minutes |

(Data compiled from multiple sources)

Table 2: Recommended Buffer Conditions for this compound Reactions

| Parameter | Recommended Condition | Notes |

| pH Range | 7.2 - 8.5 | The optimal pH is a balance between amine reactivity and NHS ester stability. For reactions with pre-formed liposomes, a pH of 7.4 is a good starting point. For reactions in the presence of organic solvents, a pH of 8.3-8.5 can be used. |

| Recommended Buffers | Phosphate buffer, Bicarbonate buffer, Borate buffer, HEPES buffer | Buffers should be free of primary amines. |

| Buffers to Avoid | Tris, Glycine | These buffers contain primary amines that will compete with the target molecule for reaction with the NHS ester. |

| Organic Co-solvents | DMSO, DMF (amine-free) | Necessary for dissolving the hydrophobic this compound. The final concentration in the reaction should typically be kept below 10% to avoid protein denaturation. |

Experimental Protocols

Protocol 1: General Conjugation of an Amine-Containing Molecule to this compound

This protocol describes a general method for conjugating a soluble amine-containing molecule (e.g., a peptide) to this compound in a mixed solvent system.

Materials:

-

This compound

-

Amine-containing molecule (e.g., peptide, protein)

-

Anhydrous, amine-free Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate buffer, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Glass vials

-

Purification supplies (e.g., dialysis membrane, size-exclusion chromatography column)

Procedure:

-

Prepare this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

-

Prepare Amine-Containing Molecule Solution: Dissolve the amine-containing molecule in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL).

-

Initiate the Reaction: Add the this compound stock solution to the solution of the amine-containing molecule. A 5- to 20-fold molar excess of this compound is a common starting point. The final concentration of the organic solvent should be kept below 10%.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

-

Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

-

Purification: Remove the unreacted this compound and byproducts by dialysis or size-exclusion chromatography.

Protocol 2: Conjugation to Pre-formed Liposomes Containing this compound (Post-insertion method adaptation)

This protocol is adapted from methods for conjugating ligands to lipid-PEG-NHS and is suitable for situations where this compound is incorporated into a liposome.

Materials:

-

Pre-formed liposomes containing this compound

-

Amine-containing molecule (e.g., antibody, peptide)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Chloroform (for initial lipid film preparation if starting from scratch)

-

Rotary evaporator or nitrogen stream

-

Quenching Buffer: 1 M Glycine

-

Purification supplies (e.g., dialysis, size-exclusion chromatography)

Procedure:

-

Prepare the Lipid Film (if starting from individual lipids): If you are preparing the liposomes, dissolve the lipid mixture, including this compound, in chloroform in a round-bottom flask. Dry the lipids to a thin film using a rotary evaporator or a gentle stream of nitrogen.

-

Hydrate the Lipid Film: Hydrate the lipid film with an appropriate aqueous buffer to form liposomes.

-

Prepare the Amine-Containing Molecule: Dissolve the amine-containing molecule in the Reaction Buffer (pH 7.4).

-

Initiate the Conjugation: Add the solution of the amine-containing molecule to the pre-formed liposomes containing this compound. The molar ratio of the amine-containing molecule to this compound will need to be optimized.

-

Incubation: Incubate the reaction mixture for 6 hours at room temperature, followed by incubation for 24 hours at 4°C.

-

Quench the Reaction: Add the Quenching Buffer to stop the reaction.

-

Purification: Purify the conjugated liposomes from unreacted molecules and byproducts using dialysis or size-exclusion chromatography.

Mandatory Visualization

Caption: Reaction pathways for this compound conjugation.

Caption: General experimental workflow for this compound conjugation.

References

Application Notes and Protocols for DOPE-NHS and Peptide Coupling: A Guide to Molar Ratio Calculation and Optimization

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the principles and methodologies for the covalent conjugation of peptides to 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (DOPE-NHS). The N-hydroxysuccinimide (NHS) ester of DOPE provides a reactive functional group for the efficient formation of stable amide bonds with primary amines present on peptides, such as the N-terminal amine or the ε-amino group of lysine residues. This bioconjugation technique is pivotal in the development of targeted drug delivery systems, including liposomes and other nanoparticles, where surface-functionalization with peptides enhances cellular uptake, targeting specificity, and therapeutic efficacy.

A critical parameter for successful and reproducible conjugation is the molar ratio of this compound to the peptide. Optimizing this ratio is essential to maximize coupling efficiency while minimizing undesirable side reactions and simplifying downstream purification processes. This application note outlines the calculation of molar ratios, provides detailed experimental protocols, and presents data to guide the optimization of your peptide conjugation strategy.

Data Presentation: Molar Ratio and Coupling Efficiency

The optimal molar ratio of this compound to peptide is an empirical value that should be determined for each specific peptide and liposomal formulation. The reactivity of the peptide's primary amines and the accessibility of the this compound on the liposome surface are key factors. A molar excess of the NHS ester is generally recommended to drive the reaction to completion. However, an excessive amount can lead to challenges in purification and potential non-specific modifications.

The following table summarizes typical starting molar ratios for this compound to peptide conjugation and the expected outcomes. This data is synthesized from general NHS ester labeling protocols and related maleimide-thiol conjugation studies, as direct comparative studies for this compound are often system-dependent.[1][2]

| Molar Ratio (this compound : Peptide) | Expected Coupling Efficiency | Key Considerations |

| 1:1 to 3:1 | Low to Moderate | Can be used for highly reactive peptides or when partial labeling is desired. May result in incomplete conjugation and a heterogeneous product mixture. |

| 5:1 to 10:1 | Moderate to High | A good starting point for the mono-labeling of most peptides. This range often provides a good balance between reaction efficiency and ease of purification of the final product.[1] |

| 15:1 to 20:1 | High | May be necessary for less reactive peptides, peptides with sterically hindered primary amines, or reactions performed under dilute conditions. There is an increased risk of multiple conjugations per peptide (if multiple primary amines are available) and requires more rigorous purification to remove unreacted this compound.[3] |

| >20:1 | High to Very High | Generally not recommended unless empirical evidence suggests it is necessary. The significant excess of unreacted this compound can complicate purification and may lead to hydrolysis, which can alter the surface charge of the liposomes. |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of a peptide to pre-formed liposomes containing this compound.

Materials and Reagents

-

Peptide with at least one primary amine (lyophilized powder)

-

Pre-formed liposomes containing a known molar percentage of this compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate Buffer or 0.1 M Phosphate Buffer, pH 8.0-8.5[4]

-

Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Purification System: Size Exclusion Chromatography (e.g., Sephadex G-50 column) or Dialysis cassette (e.g., 10 kDa MWCO)

-

Phosphate Buffered Saline (PBS), pH 7.4

Protocol for Peptide Conjugation to this compound Liposomes

-

Preparation of Reagents:

-

Allow all reagents to come to room temperature before use.

-

Prepare the Conjugation Buffer (0.1 M Sodium Bicarbonate or Phosphate Buffer) and adjust the pH to 8.0-8.5. Degas the buffer to minimize oxidation, especially for sensitive peptides.

-

Prepare the Quenching Reagent (1 M Tris-HCl or Glycine).

-

-

Peptide Dissolution:

-

Accurately weigh the lyophilized peptide.

-

Dissolve the peptide in the Conjugation Buffer to a final concentration of 1-5 mg/mL. Ensure the peptide is fully dissolved. If solubility is an issue, a small amount of a co-solvent like DMF or DMSO can be used, but the final concentration of the organic solvent should be kept low (typically <10% v/v) to maintain liposome integrity.

-

-

Conjugation Reaction:

-

In a sterile microcentrifuge tube, add the pre-formed liposomes containing this compound.

-

Add the dissolved peptide solution to the liposome suspension to achieve the desired molar ratio (refer to the data table for starting points).

-

Gently mix the reaction mixture by pipetting or brief vortexing.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing (e.g., on a rotator or shaker). Protect from light if any components are light-sensitive.

-

-

Quenching the Reaction:

-

After the incubation period, add the Quenching Reagent to the reaction mixture to a final concentration of 50-100 mM.

-

The primary amines in the quenching reagent will react with any unreacted this compound, preventing further reactions.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification of Peptide-Conjugated Liposomes:

-

Size Exclusion Chromatography (SEC):

-

Equilibrate a suitable SEC column (e.g., Sephadex G-50) with PBS (pH 7.4).

-

Carefully load the quenched reaction mixture onto the column.

-

Elute the sample with PBS. The larger peptide-conjugated liposomes will elute in the void volume, while the smaller, unconjugated peptide and quenching reagent will be retained and elute later.

-

Collect fractions and analyze for the presence of liposomes and peptide.

-

-

Dialysis:

-

Transfer the quenched reaction mixture to a dialysis cassette with an appropriate molecular weight cut-off (MWCO), ensuring the pore size is small enough to retain the liposomes but large enough to allow the free peptide and quenching reagent to diffuse out.

-

Perform dialysis against a large volume of PBS (pH 7.4) at 4°C for 24-48 hours, with at least three buffer changes.

-

-

-

Characterization and Quantification:

-

Size and Zeta Potential: Analyze the purified peptide-conjugated liposomes using Dynamic Light Scattering (DLS) to determine the average particle size, polydispersity index (PDI), and zeta potential.

-

Quantification of Conjugated Peptide: To determine the coupling efficiency, the amount of peptide conjugated to the liposomes needs to be quantified. This can be achieved by:

-

HPLC Analysis: Disrupt the purified liposomes with a suitable solvent (e.g., acidified isopropanol or ethanol) to release the conjugated peptide. The peptide concentration is then quantified by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) against a standard curve of the known peptide.

-

Spectrophotometric Assays: Use a protein/peptide quantification assay (e.g., BCA or Bradford assay), ensuring that the liposomal components do not interfere with the assay. A control of unconjugated liposomes should be included.

-

-

Calculation of Molar Ratio

To calculate the molar ratio, you need to know the molecular weights of your peptide and this compound, and the amount of each reactant.

1. Moles of Peptide:

-

Moles of Peptide = (Mass of Peptide (g)) / (Molecular Weight of Peptide ( g/mol ))

2. Moles of this compound:

-

This is typically incorporated as a molar percentage of the total lipids in the liposome formulation.

-

First, calculate the total moles of lipid in your liposome suspension.

-

Moles of this compound = (Total Moles of Lipid) x (Molar Percentage of this compound / 100)

3. Molar Ratio:

-

Molar Ratio = (Moles of this compound) / (Moles of Peptide)

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the conjugation of a peptide to a this compound functionalized liposome.

References

Optimizing DOPE-NHS Reactions for Bioconjugation and Drug Delivery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide (DOPE-NHS) is a versatile lipid-based linker widely employed in bioconjugation and the development of advanced drug delivery systems.[1][2][3] Its unique structure, featuring the fusogenic lipid DOPE, allows for the effective conjugation of amine-containing molecules, such as peptides, proteins, and small molecule drugs, to lipid nanoparticles, liposomes, and exosomes.[1][4] This functionalization is critical for targeted drug delivery, enhancing cellular uptake, and facilitating the endosomal escape of therapeutic payloads.

The core of the this compound reaction lies in the N-hydroxysuccinimide (NHS) ester group, which reacts with primary amines to form stable amide bonds. The efficiency of this reaction is highly sensitive to several parameters, including pH, temperature, and reaction time. A critical competing reaction is the hydrolysis of the NHS ester, which inactivates the molecule and reduces conjugation yield. Therefore, optimizing the reaction conditions is paramount to achieving high conjugation efficiency and reproducible results.

These application notes provide a comprehensive guide to understanding and optimizing the reaction conditions for this compound, along with detailed protocols for conjugation and the formulation of functionalized liposomes.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the key quantitative data for the optimization of this compound reactions, based on established principles of NHS ester chemistry.

Table 1: Effect of pH on NHS Ester Reaction and Stability

| pH | Amine Reactivity | NHS Ester Half-Life (Hydrolysis) | Recommendation |

| < 7.0 | Low (amines are protonated and non-nucleophilic) | High (hours) | Not recommended for efficient conjugation. |

| 7.2 - 8.0 | Moderate | Moderate (e.g., ~1 hour at pH 8.0) | A viable range, but may require longer reaction times. |

| 8.3 - 8.5 | Optimal | Low (minutes to an hour) | Recommended starting range for balancing amine reactivity and NHS ester stability. |

| > 9.0 | High | Very Low (minutes) | Generally not recommended due to rapid hydrolysis of the NHS ester. |

Table 2: Recommended Starting Conditions for this compound Conjugation

| Parameter | Recommended Starting Condition | Optimization Range |

| Temperature | Room Temperature (20-25°C) | 4°C to 37°C. Lower temperatures can reduce hydrolysis but will require longer reaction times. |

| Reaction Time | 1 - 2 hours | 30 minutes to overnight. Optimization is crucial and depends on the reactivity of the amine and the desired degree of labeling. |

| Buffer Type | Amine-free buffers such as Phosphate Buffered Saline (PBS), Sodium Bicarbonate, or Borate buffer. | N/A |

| Molar Ratio | 10:1 to 20:1 (this compound : Amine-containing molecule) | 5:1 to 50:1. This should be empirically determined for each specific molecule to achieve the desired degree of conjugation. |

| Solvent | Dissolve this compound in an anhydrous organic solvent like DMSO or DMF before adding to the aqueous reaction mixture. The final concentration of the organic solvent should be kept low (<10%). | N/A |

Mandatory Visualization

Signaling Pathway: Endosomal Escape Facilitated by DOPE

References

Application Notes and Protocols for Solvent Selection in Dissolving DOPE-NHS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the selection of appropriate solvents for dissolving 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinimidyl succinate) (DOPE-NHS). Proper dissolution of this compound is a critical first step for its effective use in bioconjugation, liposome formulation, and nanoparticle surface modification. These guidelines offer a summary of suitable solvents, detailed experimental protocols for dissolution, and best practices for preparing this compound solutions for subsequent conjugation reactions.

Introduction

This compound is a lipid derivative that combines the fusogenic properties of DOPE with a reactive N-hydroxysuccinimide (NHS) ester. This functional group allows for the covalent conjugation of amine-containing molecules, such as peptides, proteins, and small molecule drugs, to lipid bilayers. The successful functionalization of liposomes and other lipid-based nanoparticles with this compound is highly dependent on the initial dissolution of this amphiphilic molecule. The choice of solvent is critical to ensure the stability of the NHS ester and the homogeneity of the resulting solution for efficient conjugation.

The NHS ester is susceptible to hydrolysis, particularly in aqueous environments with a non-neutral pH. Therefore, the initial dissolution is typically performed in an anhydrous aprotic organic solvent before introducing the lipid to an aqueous phase for conjugation.

Chemical Properties of this compound

Understanding the chemical structure of this compound is key to selecting an appropriate solvent.

-

Lipid Tail: The two oleoyl (18:1) fatty acid chains are long and unsaturated, making this portion of the molecule highly nonpolar and hydrophobic.

-

Phosphate Group: The phosphate group is polar and capable of forming hydrogen bonds.

-

NHS Ester: The N-hydroxysuccinimide ester is a polar functional group that is reactive towards primary amines.

This amphiphilic nature dictates that solvents or solvent systems capable of solvating both polar and nonpolar moieties will be most effective.

Solvent Selection for this compound

Based on empirical data for DOPE, this compound, and structurally similar NHS-functionalized lipids such as DSPE-PEG-NHS, the following solvents are recommended. A summary of solvent suitability is provided in Table 1.

Table 1: Solvent Suitability for Dissolving this compound

| Solvent | Suitability | Typical Concentration | Notes |

| Dichloromethane (DCM) | Highly Suitable | Not specified, but generally good for lipids. | A common solvent for dissolving lipids for thin-film hydration. |

| Chloroform (CHCl₃) | Highly Suitable | Approx. 3.3 mg/mL for DOPE.[1] | Frequently used for dissolving lipids to create a lipid film for liposome preparation.[2][] |

| Dimethylformamide (DMF) | Suitable | Not specified. | A common choice for dissolving NHS esters prior to bioconjugation.[4][5] Use anhydrous DMF to prevent NHS ester hydrolysis. |

| Dimethyl Sulfoxide (DMSO) | Suitable | Not specified. | Another common choice for dissolving NHS esters. Use anhydrous DMSO. |

| Ethanol (EtOH) | Moderately Suitable | Not specified. | May be used, particularly in combination with other solvents. |

| Methanol (MeOH) | Moderately Suitable | Not specified. | Often used in a mixture with chloroform to dissolve lipids. |

| Water | Insoluble | Not applicable. | This compound is not soluble in aqueous solutions. The NHS ester will also rapidly hydrolyze. |

Experimental Protocols

The following protocols provide step-by-step instructions for dissolving this compound for two common applications: incorporation into liposomes via thin-film hydration and direct conjugation to amine-containing molecules.

Protocol 1: Dissolving this compound for Liposome Formulation via Thin-Film Hydration

This protocol is suitable for preparing functionalized liposomes where this compound is incorporated into the lipid bilayer.

Materials:

-

This compound

-

Other lipids (e.g., DOPC, cholesterol)

-

Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

-

Round-bottom flask

-

Rotary evaporator or a gentle stream of nitrogen gas

-

Hydration buffer (e.g., PBS, HEPES, pH 7.2-7.5)

Procedure:

-

Lipid Weighing: Weigh the desired amounts of this compound and other lipids and place them in a clean, dry round-bottom flask.

-

Dissolution: Add a sufficient volume of chloroform or a chloroform:methanol mixture to the flask to completely dissolve the lipids. The final lipid concentration in the organic solvent is typically in the range of 1-10 mg/mL. Gently swirl the flask to ensure complete dissolution, resulting in a clear solution.

-

Thin-Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. Alternatively, for small volumes, a gentle stream of inert gas (nitrogen or argon) can be used. This will create a thin, uniform lipid film on the inner surface of the flask.

-

Drying: To ensure complete removal of residual organic solvent, place the flask under high vacuum for at least 1-2 hours.

-

Hydration: Add the aqueous hydration buffer (pH 7.2-7.5) to the flask containing the dry lipid film. The buffer should be pre-warmed to a temperature above the phase transition temperature of the lipids.

-

Vesicle Formation: Agitate the flask to hydrate the lipid film, which will lead to the formation of multilamellar vesicles (MLVs). This may involve gentle swirling or vortexing.

-

Further Processing: The resulting liposome suspension can be further processed (e.g., by extrusion or sonication) to obtain unilamellar vesicles of a desired size.

Protocol 2: Preparation of a this compound Stock Solution for Bioconjugation

This protocol is designed for preparing a concentrated stock solution of this compound in an anhydrous organic solvent for subsequent addition to an aqueous solution of an amine-containing molecule (e.g., a peptide or protein).

Materials:

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Sterile, dry microcentrifuge tubes or glass vials

-

Argon or nitrogen gas (optional)

Procedure:

-

Weighing: In a sterile, dry microcentrifuge tube or glass vial, weigh the required amount of this compound.

-

Solvent Addition: Add the appropriate volume of anhydrous DMF or DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).

-

Dissolution: Gently vortex or sonicate the mixture until the this compound is completely dissolved and the solution is clear.

-

Storage: It is highly recommended to use the this compound stock solution immediately after preparation due to the moisture sensitivity of the NHS ester. If short-term storage is necessary, blanket the solution with an inert gas (argon or nitrogen), seal the container tightly, and store at -20°C for no more than 1-2 days. Avoid multiple freeze-thaw cycles.

Protocol 3: General Procedure for Conjugating an Amine-Containing Molecule to this compound

This protocol outlines the general steps for reacting a prepared this compound stock solution with a target molecule.

Materials:

-

This compound stock solution (from Protocol 2)

-

Amine-containing molecule (e.g., peptide, protein)

-

Reaction buffer (amine-free, e.g., PBS, HEPES, Borate buffer, pH 7.2-8.5)

-